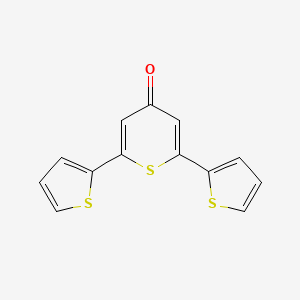

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

Description

BenchChem offers high-quality 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dithiophen-2-ylthiopyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSSMHZVVNXLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Modulation of HOMO-LUMO Energy Levels in Dithienyl Thiopyran-4-one Derivatives: A Pathway to Visible-Light-Driven "Turn-On" Fluorescent Photoswitches

Target Audience: Photochemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Photochromic diarylethenes (DAEs) represent the gold standard in molecular photoswitches due to their exceptional thermal stability and fatigue resistance. Among these, derivatives based on the 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one scaffold have emerged as highly valuable tools for super-resolution bioimaging and optical memory[1]().

A critical challenge in the clinical and biological application of DAEs is their reliance on high-energy ultraviolet (UV) light for the initial ring-closing isomerization, which causes severe phototoxicity in living tissues. By engineering the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—researchers can red-shift the absorption profile into the visible spectrum. This whitepaper details the mechanistic causality, orbital engineering strategies, and validated synthetic protocols required to synthesize and characterize these advanced "push-pull" fluorescent photoswitches.

Mechanistic Principles of Orbital Shifting in DAEs

Dithienyl thiopyran-4-one derivatives exhibit P-type (photochemically reversible, thermally irreversible) photochromism. The transition from the non-fluorescent open-ring isomer to the fluorescent closed-ring isomer is governed by a conrotatory electrocyclic rearrangement[2]().

In the open-ring state,

Upon photoexcitation, the molecule cyclizes, extending

Fig 1. Photochemical isomerization pathway and associated HOMO energy shifts in diarylethenes.

Engineering the Bandgap: The "Push-Pull" Strategy

To bypass the need for UV excitation, molecular engineers introduce a "push-pull" electronic structure. By oxidizing the sulfur atom of the central thiopyran-4-one ring to a sulfone (7,7-dioxide), a potent electron-withdrawing group is integrated directly into the bridging unit[5]().

Causality of Oxidation:

-

LUMO Depression: The highly electronegative

group pulls electron density away from the conjugated system, significantly lowering the LUMO energy level. -

Bandgap Narrowing: The depressed LUMO reduces the overall HOMO-LUMO gap of the open-ring isomer, red-shifting the absorption edge toward the visible spectrum.

-

Fluorescence Enhancement: The bulky sulfone group restricts the free rotation of adjacent moieties (e.g., the carbonyl group), minimizing non-radiative decay pathways. This dramatically increases the fluorescence quantum yield of the closed-ring isomer[2]().

Quantitative FMO and Photophysical Data

The table below synthesizes empirical and DFT-calculated values for standard vs. oxidized dithienyl thiopyran-4-one derivatives.

| Property | Open-Ring (Thio-ketone) | Closed-Ring (Thio-ketone) | Open-Ring (7,7-Dioxide) | Closed-Ring (7,7-Dioxide) |

| HOMO (eV) | ~ -6.13 | ~ -5.05 | ~ -6.25 | ~ -5.15 |

| LUMO (eV) | ~ -3.08 | ~ -3.15 | ~ -3.45 | ~ -3.55 |

| Bandgap ( | ~ 3.05 | ~ 1.90 | ~ 2.80 | ~ 1.60 |

| Cyclization Yield ( | 0.25 | N/A | >0.25 | N/A |

| Cycloreversion Yield ( | N/A | 0.17 | N/A | <0.17 |

| Fluorescence Status | Off | Weakly On | Off | Strongly On (Reddish, ~598 nm) |

Experimental Methodology: Synthesis and Validation

To ensure high reproducibility, the following protocol outlines the selective catalytic oxidation of the thiopyran-4-one scaffold to its highly fluorescent 7,7-dioxide counterpart[5]().

Fig 2. Step-by-step synthetic workflow for the preparation of 7,7-dioxide sulfone derivatives.

Step-by-Step Protocol: Synthesis of the 7,7-Dioxide Derivative

1. Reagent Preparation & Solvation: Dissolve 20 mg (0.04 mmol) of the precursor 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one in 4 mL of anhydrous Tetrahydrofuran (THF). Place the reaction vessel under continuous magnetic stirring in an ice bath. Causality: The ice bath is critical to control the initial exothermic reaction and prevent premature, non-selective oxidation of the peripheral benzothiophene rings.

2. Catalyst Introduction:

Prepare a catalyst solution by dissolving

3. Oxidation and Thermal Activation:

Slowly add 1 mL of 30%

4. Workup and Purification:

Quench the reaction, extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous

5. Self-Validating System (NMR Confirmation):

To validate the success of the protocol, analyze the product using

Photophysical Characterization

Once validated, dissolve the purified 7,7-dioxide derivative in ethyl acetate. Irradiate the solution with 312 nm (or visible-shifted) light to induce cyclization. Excitation of the resulting closed-ring isomer at 520 nm will yield a strong, red-shifted fluorescence emission centered at approximately 598 nm, confirming the successful "turn-on" mechanism[5]().

References

-

Photochromism of new unsymmetrical diarylethenes based on the hybrid of azaindole and thiophene moieties. ResearchGate. 1

-

Molecular photoswitches: fundamentals and applications of diarylethenes. Photochemistry: Volume 47 - Books, RSC. 2

-

The effect of a “push–pull” structure on the turn-on fluorescence of photochromic thio-ketone type diarylethenes. SciSpace.5

-

Cyclic voltammetry studies and HOMO/LUMO energy levels in thiopyran-4-one derivatives. ResearchGate. 3

-

Electrochemical and Photochemical Cyclization and Cycloreversion of Diarylethenes and Diarylethene-Capped Sexithiophene Wires. ResearchGate. 4

Sources

Engineering Isotropic Organic Semiconductors: Crystal Packing and Molecular Geometry of Thiopyran-4-one Derivatives

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In both organic electronics and active pharmaceutical ingredient (API) formulation, the spatial arrangement of molecules—crystal packing—dictates macroscopic performance. Historically, organic semiconductors have relied on rigid, planar conjugated systems (e.g., pentacene) to maximize co-facial

This whitepaper explores a paradigm-shifting approach: the integration of the tetrahydro-4H-thiopyran-4-one core. By leveraging its non-planar molecular geometry and the unique supramolecular proclivity of its

Conformational Dynamics of the Thiopyran-4-one Core

The fundamental advantage of the tetrahydro-4H-thiopyran-4-one scaffold lies in its deviation from planarity.

The Hybridized Sulfur and Chair Conformation

Unlike the

The Causality of 3D Transport: Why is this puckered geometry beneficial? Planar molecules tend to form 2D herringbone or co-facial stacks, restricting orbital overlap to specific crystallographic planes. When a non-planar, puckered ring is introduced, it sterically hinders infinite 1D stacking. Instead, it forces the molecules to interlock in a staggered, 3D arrangement. This multi-directional orbital overlap ensures that charge carriers can hop between molecules in any direction (isotropic transport), drastically reducing the access resistance caused by misaligned grain boundaries in Organic Field-Effect Transistors (OFETs)[2].

Crystal Packing Engineering via Halogen Bonding

To rationally design these 3D networks, crystal engineering relies on highly directional non-covalent interactions known as supramolecular synthons.

The Proclivity of Sulfur as an Acceptor

Recent systematic crystallographic studies have demonstrated the exceptional capability of the

When cocrystallized with perhalogenated benzenes (e.g., 1,4-diiodotetrafluorobenzene), the thiopyran-4-one core forms robust I···S halogen bonds [3]. These interactions exhibit a relative shortening (R.S.) of 5.9% to 13.0% compared to the sum of their van der Waals radii, confirming a strong, highly directional supramolecular linkage[4][5]. This directionality allows chemists to explicitly program 3D crystal lattices rather than relying on unpredictable, isotropic dispersive forces.

Caption: Supramolecular assembly mechanism driven by I···S halogen bonding.

Device Integration: The Case of TP-BT

A premier application of this geometric engineering is the synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) [2].

By coupling a planar benzodithiole unit with the puckered thiopyran-4-ylidene unit, researchers created an asymmetric molecule. The planar half facilitates strong intermolecular electronic coupling, while the puckered thiopyran half drives the formation of an isotropic 3D crystal packing motif. In OFET devices, TP-BT films exhibit uniform charge carrier mobility regardless of the substrate orientation, effectively suppressing the access resistance that typically plagues polycrystalline thin films[2].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis of the TP-BT semiconductor and the isolation of halogen-bonded cocrystals.

Protocol A: Synthesis of TP-BT Semiconductor

Causality Note: The use of triethyl phosphite acts as both a solvent and a desulfurizing coupling agent, driving the cross-coupling between the thione and the ketone via a carbene-like intermediate.

-

Lithiation: Dissolve 1,2-benzenedithiol in anhydrous THF (10 mL) under an argon atmosphere. Cool to −76 °C and add

-BuLi/hexane dropwise[2]. -

Thione Formation: After 15 minutes, add 1,1'-thiocarbonyldiimidazole dissolved in THF. Allow the mixture to warm to room temperature and stir overnight. Quench with aqueous

and extract with -

Phosphite-Mediated Cross-Coupling: Combine the thione intermediate with tetrahydro-4H-thiopyran-4-one in freshly distilled triethyl phosphite. Reflux the mixture under argon to drive the desulfurative coupling[2].

-

Purification: Remove the solvent in vacuo. Purify the residue via silica gel column chromatography (using

as the eluent) to afford TP-BT. Final device-grade purity is achieved via recrystallization from

Caption: Step-by-step synthetic pathway for the isotropic semiconductor TP-BT.

Protocol B: Halogen-Bonded Cocrystallization

Causality Note: Slow evaporation ensures thermodynamic control, allowing the highly directional I···S bonds to dictate the lowest-energy 3D lattice over kinetically favored amorphous aggregates.

-

Dissolution: Dissolve equimolar amounts of tetrahydro-4H-thiopyran-4-one and 1,4-diiodotetrafluorobenzene in a minimal volume of a halogenated solvent (e.g., chloroform).

-

Crystallization: Puncture the cap of the vial with a narrow needle to allow for controlled, slow solvent evaporation at 25 °C.

-

Validation: Harvest the resulting crystals after 3–5 days. Validate the formation of a new cocrystal phase using Differential Scanning Calorimetry (DSC) to confirm a distinct melting/decomposition onset temperature compared to the pure precursors[4]. Confirm the exact I···S bond metrics via Single-Crystal X-Ray Diffraction (SCXRD).

Quantitative Data Summaries

The following tables synthesize the critical geometric and performance metrics associated with thiopyran-4-one derivatives.

Table 1: Halogen Bond Metrics in Thiopyran-4-one Cocrystals [3][5]

| Halogen Bond Donor | Acceptor Motif | Interaction Type | Relative Shortening (R.S.) | Supramolecular Outcome |

|---|

| 1,4-Diiodotetrafluorobenzene |

Table 2: Charge Transport & Structural Properties [2]

| Semiconductor Class | Core Geometry | Dominant Packing Motif | Transport Dimensionality | Primary Advantage |

|---|---|---|---|---|

| Acenes (e.g., Pentacene) | Rigid Planar | 2D Herringbone | Anisotropic (1D/2D) | High peak mobility in aligned single crystals |

| Thiopyran-fused (e.g., TP-BT) | Puckered (Chair) | 3D Interlocked | Isotropic (3D) | Suppressed access resistance across grain boundaries |

Conclusion

The strategic incorporation of the tetrahydro-4H-thiopyran-4-one core represents a sophisticated leap in crystal engineering. By moving away from strict planarity and utilizing the precise, tetrahedral directionality of

References

-

An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) Source: RSC Advances URL:[Link]

-

The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

- 1. 2,2-Dimethyltetrahydro-4H-thiopyran-4-one|CAS 2323-13-9 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Thermal Stability and TGA Analysis of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one

[1][2]

Part 1: Executive Summary & Molecular Rationale[1]

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one represents a class of cross-conjugated heterocyclic systems where a central thiopyranone core is flanked by two electron-rich thiophene moieties.[1][2] Unlike its phenyl-substituted analogues, the incorporation of thiophene rings enhances planarity and intermolecular

Structural Stability Factors[1][2]

-

Core Aromaticity: The 4H-thiopyran-4-one ring is cross-conjugated.[1][2] While not aromatic in the ground state to the same extent as benzene, it possesses significant resonance stabilization.[2]

-

Thiophene "Wings": The 2,6-substitution pattern extends the conjugation length.[1][2] Thiophene, being sulfur-rich and electron-donating, increases the polarizability of the molecule, potentially raising the decomposition temperature (

) compared to non-conjugated analogs.[2] -

Symmetry: The

symmetry of the molecule facilitates ordered packing in the solid state, typically resulting in a sharp melting transition prior to decomposition.[2]

Part 2: Experimental Protocol for TGA/DSC Analysis

To accurately determine the thermal stability limit (

Instrumentation & Conditions

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).[2]

-

Purge Gas: High-purity Nitrogen (

, 99.999%) is critical to prevent oxidative degradation, which would artificially lower the observed stability limit.[2] -

Flow Rate: 50 mL/min (balance purge) / 20 mL/min (sample purge).

-

Crucibles:

Alumina (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Step-by-Step Workflow

-

Baseline Correction: Run an empty crucible using the exact heating program to establish a baseline.

-

Sample Preparation:

-

Heating Program:

Visualization of Analytical Workflow

Caption: Standardized TGA/DSC workflow for characterizing organic semiconductors.

Part 3: Anticipated Results & Data Interpretation

While specific datasets for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one are proprietary or sparse in open literature, its behavior can be accurately predicted based on structural homologues (e.g., 2,6-diphenyl-4H-thiopyran-4-one).[1][2]

Thermal Profile Summary (Predicted)

| Parameter | Predicted Range | Physical Significance |

| Melting Point ( | 140°C – 170°C | Sharp endothermic peak in DSC.[2] Indicates crystalline purity.[1][2] |

| Drying/Volatiles | < 100°C | Mass loss < 1%.[1][2] Associated with residual solvent/moisture.[1][2] |

| Decomp. Onset ( | 260°C – 310°C | 5% Mass loss ( |

| Max Degradation ( | 350°C – 450°C | Peak of the DTG (Derivative Thermogravimetry) curve.[2] |

| Char Yield (800°C) | 15% – 25% | Residual carbonaceous mass (higher due to sulfur content).[1][2] |

Decomposition Mechanism

The thermal degradation of thiopyranone derivatives typically follows a specific pathway:

-

Phase 1 (Melting): The compound transitions from solid to liquid without mass loss.[1][2]

-

Phase 2 (Ring Opening/Fragmentation): At high temperatures (

), the thiopyranone ring likely undergoes cleavage.[2] A common pathway for sulfur heterocycles involves the extrusion of sulfur or small sulfur-containing fragments (e.g., CS, H2S if protons are available from decomposition), followed by the breakdown of the thiophene substituents.[2] -

Phase 3 (Carbonization): The remaining conjugated carbon backbone undergoes radical condensation to form amorphous char (coke).[1][2]

Comparative Stability Logic

Caption: Structural factors influencing the thermal performance of the target compound.

Part 4: Implications for Drug Development & Electronics[1][2]

In Drug Development

Thiopyran-4-one derivatives are investigated for anti-kinetoplastidal and antitumor properties.[1][2]

-

Formulation Stability: The high predicted melting point suggests the compound is a stable solid at room temperature, suitable for tablet formulations.[2]

-

Sterilization: The thermal stability (

) indicates it can withstand standard thermal sterilization processes (autoclaving) without degradation.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

In Organic Electronics

For applications in Organic Field-Effect Transistors (OFETs):

-

Vacuum Deposition: The gap between

(~150°C) andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Annealing: Films can be annealed at 100-120°C to improve crystallinity without risking thermal decomposition.[1][2]

References

-

BenchChem. (2025).[1][2][3] Navigating the Physicochemical Landscape of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide. Retrieved from [2]

-

Detterbeck, A., et al. (2025).[2] Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity. ArTS. Retrieved from [2]

-

MDPI. (2024).[1][2][4] Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules. Retrieved from [2]

-

ResearchGate. (2025). Synthesis, AM1 calculation, and biological studies of thiopyran-4-one and their azine derivatives. Retrieved from

-

PubChem. (2025).[1][2] Tetrahydrothiopyran-4-one Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

The Thiopyran-4-one Scaffold in Organic Electronics: A Technical Guide to Synthesis and Device Integration

Executive Summary

In the pursuit of high-performance organic electronics, the molecular design of the semiconductor core dictates the macroscopic efficiency of the device. While traditional planar hydrocarbons (e.g., pentacene, rubrene) dominate the literature, they suffer from highly anisotropic charge transport and vulnerability to grain boundaries. The thiopyran-4-one core—a six-membered heterocyclic ketone containing an sp³-hybridized sulfur atom—offers a paradigm-shifting alternative. The larger atomic radius and polarizability of sulfur enhance intermolecular orbital overlap (S···S interactions), while the puckered ring conformation disrupts flat π-stacking to promote isotropic 3D charge transport [1][2].

This whitepaper provides an in-depth, field-proven guide to the synthesis, functionalization, and device integration of thiopyran-4-one derivatives for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

Core Synthesis and Functionalization Protocols

The foundational step in utilizing thiopyran-4-one is the efficient assembly of its saturated core, tetrahydro-4H-thiopyran-4-one. The synthetic strategy relies on intramolecular ring closure, followed by chemoselective oxidation to tune the electronic properties of the sulfur atom.

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation

Causality & Logic: We utilize a Dieckmann condensation rather than intermolecular coupling because the entropic advantage of the tethered thioether drastically lowers the activation energy for ring closure. The subsequent acidic hydrolysis and decarboxylation are driven thermodynamically by the release of CO₂ gas, pushing the reaction to completion[3].

Step-by-Step Methodology:

-

Ring Closure: Dissolve dimethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous THF. Add sodium methoxide (NaOMe, 1.2 eq) generated in situ. Stir at room temperature under argon for 4 hours.

-

Intermediate Isolation: Quench with mild acid and extract the intermediate β-keto ester (methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate) using ethyl acetate.

-

Hydrolysis & Decarboxylation: Suspend the intermediate in a 10% aqueous H₂SO₄ solution. Heat the mixture to reflux (approx. 100 °C).

-

Self-Validation: Monitor the reaction vessel. The decarboxylation step is self-validating; the visible cessation of CO₂ gas bubbling indicates the reaction has reached completion.

-

Purification: Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the core ketone (>75% yield)[3].

Protocol 2: Chemoselective Oxidation to Thiopyran-4-one 1-oxide

Causality & Logic: To increase the polarity or create bis-sulfenate precursors, the sulfur atom is oxidized. The oxidation of sulfides is highly exothermic. If performed at room temperature, the reaction bypasses the sulfoxide and yields the sulfone (1,1-dioxide). By strictly maintaining 0 °C, we leverage the activation energy differential between the first and second oxidation steps, ensuring kinetic control and absolute chemoselectivity[4][5].

Step-by-Step Methodology:

-

Preparation: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in DCM in a round-bottomed flask. Submerge in an ice bath to reach exactly 0 °C.

-

Oxidant Addition: In a separate flask, dissolve meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) in DCM. Add this solution dropwise over 30 minutes to the stirred thioether.

-

Reaction Monitoring: Stir for 1–3 hours at 0 °C.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using EtOAc/Hexane. The sulfoxide will appear as a distinct, highly polar spot (lower Rf) compared to the starting material. The absence of a third, intermediate Rf spot confirms no over-oxidation to the sulfone has occurred[4].

-

Quenching: Add saturated aqueous NaHCO₃. This neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous phase and self-purifying the organic layer. Extract and concentrate[4][5].

Reaction pathway for the synthesis and oxidation of the thiopyran-4-one core.

Applications in Organic Electronics

The true value of the thiopyran-4-one core lies in its versatility as a building block for advanced optoelectronic materials.

OFETs: Achieving 3D Isotropic Charge Transport

A critical bottleneck in Organic Field-Effect Transistors (OFETs) is "access resistance"—the resistance encountered by charge carriers moving from the metal electrode into the semiconductor channel. Traditional semiconductors are planar and form 1D or 2D stacks. If the crystal orientation is misaligned relative to the electrodes, access resistance skyrockets.

By coupling the thiopyran-4-one core with a benzodithiole unit, we synthesize 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) . The sp³ sulfur in the thiopyran ring forces a puckered molecular geometry. Instead of flat π-stacking, TP-BT molecules interlock in a 3D network driven by S···S interactions. This results in isotropic three-dimensional charge transport , making the semiconductor's performance entirely independent of crystal orientation and drastically suppressing access resistance[2].

Protocol 3: Synthesis of Device-Grade TP-BT[2]

-

Lithiation: Dissolve 1,2-benzenedithiol in THF. Cool to -76 °C and add n-BuLi to generate the dilithiated species.

-

Thione Formation: Add 1,1'-thiocarbonyldiimidazole to form the benzodithiole thione intermediate.

-

Cross-Coupling: React the intermediate with tetrahydro-4H-thiopyran-4-one in the presence of triethyl phosphite (P(OEt)₃) as an oxophilic coupling agent.

-

Self-Validation & Purification: The reaction is validated by the precipitation of the crude product. To achieve semiconductor-grade purity, the crude TP-BT must be purified by vacuum sublimation. Sublimation acts as a self-validating purification step; non-volatile oligomeric impurities are left behind, yielding pure TP-BT crystals with a sharp decomposition melting point of 164.9 °C[2].

OLEDs and OPVs

Beyond OFETs, the core is heavily utilized in light-emitting and light-harvesting applications:

-

OLEDs: Derivatives like 2,6-diphenyl-4H-thiopyran-4-one possess extended conjugation and high photochemical stability. They act as highly efficient fluorescent dyes and light-sensitive materials in OLED architectures[6].

-

OPVs: The fully oxidized thiopyran-4-one 1,1-dioxide is highly electron-withdrawing. It is used as an intermediate to synthesize 8H-thieno[2,3-b]indole substituted 2-cyanoacrylic acids. These act as robust anchoring groups in organic solar cells, facilitating rapid electron injection from the dye into the semiconductor matrix[7].

Functionalization pathways of thiopyran-4-one in organic electronic devices.

Structure-Property Relationships

The macroscopic performance of these devices is directly tied to the atomic-level modifications of the thiopyran-4-one core. The table below summarizes the quantitative and qualitative data driving material selection.

| Derivative | Primary Application | Key Electronic / Structural Feature | Ref. |

| Tetrahydro-4H-thiopyran-4-one | Synthetic Precursor | sp³ hybridized sulfur; puckered ring conformation lowers energy barrier for 3D interactions. | [1] |

| 2,6-Diphenyl-4H-thiopyran-4-one | OLEDs & Photonics | Extended π-conjugation; high photochemical stability; fluorescent emission under UV. | [6] |

| TP-BT | OFETs / Semiconductors | Asymmetric molecular design; S···S interlocking promotes isotropic 3D charge transport. | [2] |

| Thiopyran-4-one 1,1-dioxide | OPVs / Solar Cells | Strong electron-withdrawing nature; facilitates rapid electron injection via cyanoacrylic anchors. | [7] |

Conclusion

The thiopyran-4-one core represents a masterclass in how subtle heteroatom substitutions can resolve macro-scale engineering challenges in organic electronics. By moving away from strictly planar architectures and embracing the puckered, highly polarizable nature of the sp³ sulfur ring, researchers can bypass the limitations of anisotropic charge transport and access resistance. Strict adherence to the chemoselective synthesis protocols outlined above ensures the reliable production of device-grade semiconductor materials.

References

1.[4] Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide - Benchchem. Benchchem Technical Support Center. URL: 2.[5] An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Synthesis, and Potential Applications. Benchchem. URL: 3.[3] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one. ResearchGate. URL: 4.[7] 8H-THIOPHENE[2,3-b]INDOLE SUBSTITUTED 2-CYANOACRYLIC ACIDS, METHOD FOR PRODUCTION THEREOF AND NOVEL INTERMEDIATE COMPOUNDS USED THEREFOR. Google Patents. URL: 5.[1] Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Taylor & Francis. URL: 6.[6] 2,6-Diphenyl-4H-thiopyran-4-one. Chem-Impex. URL: 7.[2] An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT): asymmetric molecular design to suppress access resistance. RSC Advances. URL:

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. RU2565072C1 - 8-ALKYL-2-(THIOPHEN-2-YL)-8H-THIOPHENE[2,3-b]INDOLE SUBSTITUTED 2-CYANOACRYLIC ACIDS, METHOD FOR PRODUCTION THEREOF AND NOVEL INTERMEDIATE COMPOUNDS USED THEREFOR - Google Patents [patents.google.com]

Navigating the Solvation Thermodynamics of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one

A Technical Guide to Solubility Profiles and Experimental Methodologies

Executive Summary

The compound 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one represents a highly specialized class of sulfur-rich, conjugated heterocycles. Structurally, it features an electron-deficient 4H-thiopyran-4-one core flanked by two electron-rich thiophene rings. This unique push-pull architecture and extended

However, the same structural features that impart excellent optoelectronic properties—namely, rigid planarity and strong intermolecular

Structural Profiling and Solvation Thermodynamics

Understanding the solubility of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one requires analyzing its interactions through the lens of Hansen Solubility Parameters (HSP) [1]. The dissolution of this crystalline solid is governed by the energy required to disrupt its crystal lattice versus the energy released upon solute-solvent cavity formation.

-

Dispersion Forces (

): The molecule possesses three heavy sulfur atoms and an extended aromatic framework. This results in a high polarizability and a correspondingly high -

Polar Forces (

): The central carbonyl ( -

Hydrogen Bonding (

): The molecule completely lacks hydrogen bond donors. While the carbonyl oxygen and thiophene sulfurs can act as weak hydrogen bond acceptors, they are insufficient to overcome the high cohesive energy of strongly protic solvents. Consequently, introducing the compound into water or short-chain alcohols results in an immense entropic penalty, rendering it practically insoluble.

Solubility Matrix in Organic Solvents

Based on the thermodynamic principles outlined above and extrapolated data from structurally analogous 2,6-diaryl-4H-thiopyran-4-ones [3], the following matrix categorizes the expected thermodynamic solubility of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one at 25.0 °C.

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism / Causality |

| Aliphatic Hydrocarbons | n-Hexane | < 0.1 (Insoluble) | Insufficient |

| Protic Solvents | Methanol / Water | < 0.5 (Insoluble) | High energy penalty for disrupting the solvent's hydrogen-bond network without reciprocal H-bonding. |

| Aromatic Hydrocarbons | Toluene | 5.0 - 10.0 (Slightly Soluble) | Favorable |

| Ethers / Ketones | Tetrahydrofuran (THF) | 15.0 - 25.0 (Soluble) | Strong dipole-dipole interactions ( |

| Polar Aprotic | Dimethylformamide (DMF) | 30.0 - 40.0 (Soluble) | High polarity and polarizability effectively solvate the electron-rich heteroatoms. |

| Chlorinated Solvents | Dichloromethane (DCM) | > 50.0 (Freely Soluble) | Optimal matching of dispersion forces ( |

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility profile of novel, highly conjugated compounds, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard [2][4]. This is a self-validating system: by measuring the concentration of the supernatant at multiple time points, researchers can definitively prove that thermodynamic equilibrium has been achieved, rather than capturing a transient supersaturated state.

Materials Required:

-

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (Purity > 98%)

-

Analytical grade solvents (DCM, THF, Toluene, etc.)

-

Temperature-controlled orbital shaker

-

0.45 µm PTFE syringe filters

-

HPLC system with a UV-Vis diode array detector

Step-by-Step Methodology:

-

Preparation of the Saturated Solution: Add an excess amount of the solid compound (e.g., 50 mg) to a 5 mL amber glass vial. Add exactly 2.0 mL of the target solvent. The presence of visible, undissolved solid is strictly required to ensure the solution is saturated [4].

-

Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm. To verify equilibrium, prepare three identical vials and incubate them for 24, 48, and 72 hours, respectively [2].

-

Phase Separation: Remove the vials from the shaker. To prevent the re-precipitation of the solute due to localized cooling, immediately centrifuge the mixtures at 10,000 rpm for 15 minutes at exactly 25.0 °C. Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE filter to remove any micro-particulates.

-

Dilution and Quantification: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the HPLC-UV calibration curve.

-

HPLC-UV Analysis: Inject the sample into the HPLC system. Use an isocratic elution method (e.g., 70% Acetonitrile / 30% Water) on a C18 reverse-phase column. Quantify the concentration by integrating the area under the curve (AUC) at the compound's maximum absorption wavelength (

) and comparing it against a pre-established standard calibration curve. -

Validation: The solubility is considered thermodynamically validated if the calculated concentrations from the 48-hour and 72-hour vials differ by less than 5%[2].

Workflow Visualization

The following diagram illustrates the logical progression for determining and optimizing the solubility of thiopyran-4-one derivatives for downstream solution processing.

Logical workflow for the thermodynamic solubility determination and optimization of thiopyran-4-ones.

Conclusion

The solubility profile of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is heavily dictated by its polarizable sulfur atoms and rigid, conjugated backbone. By leveraging Hansen Solubility Parameters, researchers can bypass empirical guesswork and rationally select chlorinated or polar aprotic solvents to achieve the high concentrations required for optoelectronic device fabrication or complex organic synthesis. Adherence to rigorous, self-validating protocols like the shake-flask method guarantees data integrity, ensuring reproducible downstream applications.

References

-

Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. MDPI.[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]

-

Chemistry of 1,1-dioxothiopyrans. 1. Syntheses and reactions of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide and 4H-thioflaven-4-one 1,1-dioxide. ACS Publications.[Link]

Advanced Charge Transfer Architectures: Dithienyl Thiopyranone Small Molecules

[1]

Executive Summary & Molecular Design Logic

Dithienyl thiopyranones are conjugated small molecules where a central electron-deficient thiopyran-4-one core is flanked by two electron-rich thiophene rings.

-

Core Function (Acceptor): The central carbonyl (C=O) group induces a dipole, acting as an electron trap and lowering the LUMO energy. The thiopyran ring itself has low aromaticity compared to benzene, allowing it to adopt a quinoidal character readily upon excitation or functionalization.

-

Flanking Units (Donor): Thiophene rings inject electron density into the core via

-conjugation. -

Charge Transfer Characteristic: The molecule exhibits a strong Intramolecular Charge Transfer (ICT) transition from the thiophene HOMO to the thiopyranone LUMO. This results in broad optical absorption and amphoteric redox behavior, making these molecules suitable for organic field-effect transistors (OFETs) and as precursors for low-bandgap quinoidal polymers.

Molecular Architecture Diagram

The following diagram illustrates the structural logic and electronic flow within the molecule.

Caption: D-A-D architecture showing electron density flow from thiophene donors to the thiopyranone acceptor core.

Electronic Structure & Charge Transfer Dynamics[2][3]

Intramolecular Charge Transfer (ICT)

The defining feature of dithienyl thiopyranones is the ICT transition. Upon photoexcitation, electron density shifts from the thiophene

-

Ground State (

): The molecule adopts a pseudo-aromatic state. Torsion angles between thiophene and thiopyranone may be non-zero ( -

Excited State (

): The structure planarizes to stabilize the charge separation, enhancing the quinoidal character. This planarization is critical for intermolecular charge hopping in thin films.

Frontier Molecular Orbitals (FMOs)

The energy levels are tunable via substitution on the thiophene rings.

-

HOMO: Delocalized across the entire

-backbone (Thiophene-Thiopyran-Thiophene). -

LUMO: Localized primarily on the thiopyranone core and the carbonyl group.

-

Bandgap (

): Typically 2.0 – 2.4 eV, relatively low for a small molecule due to the D-A hybridization.

Charge Transport Mechanism

In the solid state, these molecules transport charge via a hopping mechanism .

-

Hole Transport: Facilitated by the overlap of HOMO orbitals in co-facial

-stacks. -

Electron Transport: Limited by the localized nature of the LUMO unless the molecules pack in a "slipped-stack" motif that aligns the carbonyl groups.

Experimental Protocols

Synthesis of 2,6-Di(thien-2-yl)-4H-thiopyran-4-one

This protocol utilizes a double Aldol condensation followed by a sulfide-mediated cyclization. This route is preferred for its scalability and regiospecificity.

Reagents:

-

Thiophene-2-carboxaldehyde (2.2 eq)

-

Acetone (1.0 eq)

-

Sodium Hydroxide (NaOH), Ethanol (EtOH)

-

Sodium Sulfide nonahydrate (

) -

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or atmospheric oxygen.

Step-by-Step Methodology:

-

Precursor Synthesis (1,5-Di(thien-2-yl)-1,4-pentadien-3-one):

-

Dissolve thiophene-2-carboxaldehyde (20 mmol) and acetone (10 mmol) in EtOH (50 mL).

-

Slowly add 10% NaOH (aq) at

C. Stir at room temperature (RT) for 4 hours. -

Filter the yellow precipitate (the divinyl ketone). Recrystallize from ethanol.

-

Checkpoint: Verify structure via

H NMR (look for vinylic protons at

-

-

Cyclization (Tetrahydro-intermediate):

-

Dissolve the divinyl ketone (5 mmol) in DMF or EtOH.

-

Add

(1.2 eq) dissolved in water dropwise. -

Heat to

C for 2 hours. The solution will darken. -

Quench with water and extract with Dichloromethane (DCM).

-

Note: This forms the 2,6-di(thien-2-yl)-tetrahydrothiopyran-4-one.

-

-

Oxidation/Dehydrogenation (Final Product):

-

Dissolve the tetrahydro-intermediate in Toluene.

-

Add DDQ (1.1 eq) and reflux for 12 hours. (Alternatively, use air bubbling in basic methanol for milder oxidation).

-

Purify via column chromatography (Silica gel, Hexane:DCM gradient).

-

Yield: Typically 60-75%.

-

Electrochemical Characterization (CV)

To determine the HOMO/LUMO levels relevant to charge transfer.[1]

-

Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M

in anhydrous Dichloromethane (for oxidation) or THF (for reduction). -

Standard: Ferrocene (

). -

Calculation:

Data Presentation & Visualization

Comparative Electronic Properties

The following table summarizes typical values for dithienyl thiopyranone compared to its all-carbon analog (Dithienyl cyclopentadienone) and a standard oligothiophene (Terthiophene).

| Property | Dithienyl Thiopyranone | Dithienyl Cyclopentadienone | Terthiophene (3T) |

| Core Atom | Sulfur (S) | Carbon ( | Sulfur (S) |

| Character | Pro-Quinoidal / D-A | Anti-aromatic / D-A | Aromatic / Donor |

| Optical Gap ( | ~2.3 eV | ~1.8 eV | ~3.5 eV |

| HOMO Level | -5.4 eV | -5.6 eV | -5.2 eV |

| LUMO Level | -3.1 eV | -3.8 eV | -1.7 eV |

| CT Strength | Moderate | Strong | None (Homogenous) |

| Solubility | Good (in DCM/CHCl3) | Moderate | High |

Synthesis & CT Pathway Diagram

This diagram correlates the synthetic steps with the evolution of the electronic structure.

Caption: Synthetic workflow transforming linear conjugated precursors into the cyclic, planar charge-transfer active thiopyranone.

References

-

Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977).[2] Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 42(16), 2777–2778. Link

-

Boaz, N. W., & Fox, K. M. (1993).[3] Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. The Journal of Organic Chemistry, 58(11), 3042-3045. Link

-

Giannini, S., et al. (2019).[4] Quantum localization and delocalization of charge carriers in organic semiconducting crystals. Nature Communications, 10, 3843.[4] Link

-

Mishra, A., et al. (2009). Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications. Chemical Reviews, 109(3), 1141–1276. Link

-

BenchChem. (2025).[5] General Protocol for the Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides. Link

Electrochemical Profiling and Redox-Active Scaffolding of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one

[1]

Executive Summary & Molecular Architecture

The molecule 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (henceforth DTP-one ) represents a classic Donor-Acceptor-Donor (D-A-D) architecture.[1] This structure is pivotal in two distinct fields:

-

Organic Electronics: As a precursor for low-bandgap conducting polymers via electropolymerization.[1]

-

Pharmacology: As a planar, intercalating scaffold with potential anti-kinetoplastidal and antibacterial activity, acting as a redox-active prodrug.[1]

Electronic Theory

The central 4H-thiopyran-4-one core acts as the electron-withdrawing Acceptor (A) due to the carbonyl group and the electronegative sulfur atom.[1] The flanking thiophene rings act as electron-rich Donors (D) .[1]

-

HOMO Location: Delocalized primarily across the thiophene rings and the C=C bonds of the thiopyran ring.

-

LUMO Location: Localized on the central carbonyl and the thiopyranone core.[1]

This segregation of frontier orbitals facilitates intramolecular charge transfer (ICT), making the molecule highly responsive to electrochemical perturbation.

Experimental Framework: Validated Protocols

Reagents & Materials

| Component | Specification | Rationale (Causality) |

| Solvent A (Anodic) | Dichloromethane (DCM), Anhydrous, HPLC Grade | Solubilizes the monomer; stabilizes radical cations during oxidation to promote polymerization.[1] |

| Solvent B (Cathodic) | Acetonitrile (ACN), Anhydrous | Wider cathodic window; ideal for observing reduction of the carbonyl core without solvent breakdown. |

| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Large, non-coordinating anion (PF₆⁻) prevents ion-pairing effects that distort redox peaks.[1] |

| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum Button | GCE provides a wider potential window; Pt is preferred if catalytic adsorption is suspected.[1] |

| Reference Electrode | Ag/Ag⁺ (0.01 M AgNO₃ in ACN) | Non-aqueous reference prevents junction potential drift common with aqueous Ag/AgCl.[1] |

Electrochemical Workflow (DOT Visualization)

The following diagram outlines the logical flow for a complete electrochemical characterization campaign.

Figure 1: Logical workflow for electrochemical characterization, separating anodic (polymerization) and cathodic (core reduction) pathways.

Redox Behavior Analysis

Anodic Behavior (Oxidation)

Upon scanning toward positive potentials (0.0 V → +1.5 V), DTP-one exhibits behavior characteristic of thiophene-capped monomers.[1]

-

E_onset (ox): Typically observed around +0.9 V to +1.1 V vs Ag/Ag⁺.[1]

-

Mechanism: The oxidation removes an electron from the thiophene rings, generating a radical cation. Because the α-positions of the external thiophenes are unsubstituted, these radical cations couple.

-

The "Nucleation Loop": On the first scan, you may observe a "crossover" loop on the reverse scan. This indicates that the polymer being deposited on the electrode is more conductive than the bare electrode surface (electrocatalysis of its own growth).

-

Multi-Scan Evolution: With repeated cycling, current density increases, and a new reversible redox couple appears at lower potentials (approx +0.5 V to +0.8 V), corresponding to the doping/dedoping of the formed polymer film (poly(DTP-one)).

Cathodic Behavior (Reduction)

Scanning toward negative potentials (0.0 V → -2.0 V) reveals the properties of the thiopyran-4-one core.[1]

-

E_red (peak): Expected around -1.4 V to -1.6 V .[1]

-

Mechanism: This is the reduction of the carbonyl group (C=O) and the conjugated thiopyran ring. Unlike the oxidation, this process is often quasi-reversible or irreversible depending on the scan rate, as the radical anion formed is relatively stable due to delocalization across the D-A-D system but may undergo protonation if the solvent is not strictly anhydrous.

Quantitative Data Summary (Estimated)

Based on structure-property relationships of analogous thiophene-thiopyran systems.

| Parameter | Value (Approx.) | Calculation Method |

| Onset Oxidation ( | +1.05 V | Determined from first CV scan (tangent method). |

| Onset Reduction ( | -1.45 V | Determined from cathodic CV scan. |

| HOMO Energy | -5.85 eV | |

| LUMO Energy | -3.35 eV | |

| Electrochemical Band Gap | 2.50 eV |

Mechanistic Pathways & Biological Relevance[1][2]

The Redox Mechanism

Understanding the electron flow is critical for drug design (metabolic stability) and materials science (charge carrier mobility).

Figure 2: Divergent redox pathways.[1] The anodic path leads to polymerization (materials science), while the cathodic/metabolic path leads to S-oxidation (biological activation).

Pharmaceutical Implications

While the conjugated system is stable, the thiopyran-4-one core is a known pharmacophore.[1]

-

Prodrug Potential: The redox potential of the core falls within the range of biological reducing agents (e.g., NADH/NADPH). The molecule can act as an electron shuttle, generating Reactive Oxygen Species (ROS) within parasitic cells (e.g., Trypanosoma or Leishmania), leading to oxidative stress and cell death.

-

S-Oxidation: As noted in literature regarding the tetrahydro-analogs, the sulfur atom is susceptible to metabolic oxidation to sulfoxides/sulfones.[1][2] These metabolites often exhibit higher potency and lower cytotoxicity than the parent sulfide.[1]

References

-

BenchChem. (2025).[1][2] A Comparative Guide to the Electrochemical Properties of Tetrahydro-4H-thiopyran-4-one and its Oxides. Retrieved from

-

Faure, N., et al. (2024).[1] Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules , 29(7), 1620.[3] Retrieved from

-

Wei, Y., et al. (1991).[1][4] Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism. Chemistry of Materials . Retrieved from

-

Celik, K., et al. (2022).[1][5] A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole and 3,4-ethylenedioxythiophene.[1][5] Turkish Journal of Chemistry , 46(5). Retrieved from

Sources

- 1. 2,6-Diphenyl-4H-thiopyran-4-one | C17H12OS | CID 136817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4 H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. "A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[" by KÜBRA ÇELİK, ARİF KIVRAK et al. [journals.tubitak.gov.tr]

Methodological & Application

Application Note: Synthetic Protocols for 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one via Aldol Condensation

Executive Summary & Strategic Rationale

The 4H-thiopyran-4-one scaffold is a privileged pharmacophore and a versatile precursor in the synthesis of biologically active heterocycles and advanced materials[1]. Specifically, 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one integrates the electron-rich nature of thiophene rings with the rigid, conjugated thiopyran core.

Synthesizing this fully unsaturated system requires a highly controlled, three-phase strategic approach:

-

Aldol Condensation: Construction of the acyclic carbon framework via a crossed Claisen-Schmidt reaction[2].

-

Thia-Michael Addition: Ring closure using a sulfur nucleophile to establish the tetrahydrothiopyran core[3].

-

Dehydrogenation: Oxidative aromatization/desaturation to yield the fully conjugated target molecule[4].

This guide provides a self-validating, step-by-step protocol designed for researchers and drug development professionals, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: The "Why" Behind the Chemistry

To ensure reproducibility and high fidelity in synthetic execution, it is critical to understand the physicochemical driving forces governing each step.

Phase 1: The Claisen-Schmidt Condensation

The reaction between thiophene-2-carboxaldehyde and acetone utilizes a strong aqueous base (NaOH) in a protic solvent (ethanol). Thiophene-2-carboxaldehyde lacks

Phase 2: Double Thia-Michael Cyclization

The conversion of the bis-chalcone to 2,6-di(thiophen-2-yl)tetrahydro-4H-thiopyran-4-one relies on the soft nucleophilicity of the sulfide anion (

Phase 3: Oxidative Desaturation

To achieve the fully unsaturated 4H-thiopyran-4-one, four hydrogen atoms must be removed from the tetrahydro precursor. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a stoichiometric hydride acceptor. DDQ abstracts a hydride from the

Synthetic Workflow Diagram

Fig 1. Three-step synthetic workflow for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (22.4 g, 200 mmol, 2.0 eq) and acetone (5.8 g, 100 mmol, 1.0 eq) in 100 mL of absolute ethanol.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 20 mL of a 10% w/v aqueous NaOH solution over 15 minutes under vigorous magnetic stirring.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Self-Validation Checkpoint: The reaction is successful when a thick yellow/orange precipitate forms, indicating the synthesis of the highly conjugated bis-chalcone. TLC (Hexanes/EtOAc 8:2) should reveal the disappearance of the aldehyde (UV-active, Rf ~0.8) and the appearance of a bright yellow fluorescent spot at Rf ~0.6.

-

Workup: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and deionized water until the filtrate reaches a neutral pH.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure yellow crystals.

Protocol B: Synthesis of 2,6-di(thiophen-2-yl)tetrahydro-4H-thiopyran-4-one

-

Reaction Setup: Suspend the bis-chalcone intermediate (12.3 g, 50 mmol, 1.0 eq) in 150 mL of ethanol within a 500 mL flask equipped with a reflux condenser.

-

Nucleophile Addition: Dissolve sodium sulfide nonahydrate (

) (14.4 g, 60 mmol, 1.2 eq) in 30 mL of deionized water. Add this solution to the suspension. -

Propagation: Heat the mixture to 70 °C for 4 hours.

-

Self-Validation Checkpoint: The initial suspension will dissolve into a homogeneous dark solution as the conjugated system is broken by the Michael addition. TLC will show a new, less UV-active spot at a lower Rf (~0.4) due to the loss of the extended

-system. -

Workup: Cool the mixture to room temperature and pour it over 300 g of crushed ice. Extract the aqueous mixture with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the tetrahydrothiopyran-4-one as an off-white solid.

Protocol C: Dehydrogenation to 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

-

Reaction Setup: In a flame-dried 250 mL flask, dissolve the tetrahydrothiopyran-4-one (5.6 g, 20 mmol, 1.0 eq) in 100 mL of anhydrous toluene.

-

Oxidant Addition: Portion-wise, add DDQ (9.5 g, 42 mmol, 2.1 eq) to the stirring solution.

-

Propagation: Equip the flask with a reflux condenser and heat to 110 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation Checkpoint: As the reaction progresses, a tan/brown precipitate of DDQH2 will form heavily in the flask. TLC will show the emergence of a highly UV-active spot (the fully conjugated product) with an Rf distinct from the starting material.

-

Workup: Cool the reaction to 0 °C to maximize the precipitation of DDQH2. Filter the mixture through a pad of Celite. Wash the filtrate with saturated

solution (3 x 50 mL) to neutralize and remove residual DDQ/DDQH2. -

Purification: Dry the organic layer over

, concentrate in vacuo, and recrystallize from ethanol/dichloromethane to afford the target 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative parameters, yields, and critical monitoring metrics for the synthetic workflow.

| Synthetic Step | Stoichiometry (Reagent:Substrate) | Conditions | Expected Yield (%) | Key Impurity to Monitor |

| 1. Aldol Condensation | Aldehyde (2.0 eq) : Acetone (1.0 eq) | NaOH, EtOH/H2O, RT, 3 h | 85 - 92% | Mono-adduct (4-(thiophen-2-yl)but-3-en-2-one) |

| 2. Thia-Michael Addition | EtOH/H2O, 70 °C, 4 h | 75 - 80% | Unreacted bis-chalcone, polymer byproducts | |

| 3. Dehydrogenation | DDQ (2.1 eq) : Tetrahydro-core (1.0 eq) | Toluene, 110 °C, 12 h | 60 - 68% | Partially oxidized intermediate (dihydrothiopyran) |

References

-

A bis-chalcone based colorimetric probe for the selective detection of bisulfite/sulfite anions: exploring surfactant-promoted Michael addition Source: RSC Advances (2023) URL:[Link]

-

Cyclic Sulfones from Double Conjugate Addition of Rongalite Source: Montclair State University Digital Commons (2019) URL:[Link]

-

Synthesis of 2,6-diaryl-4H-thiopyran-4-ones Source: The Journal of Organic Chemistry (1993) URL:[Link]

-

Synthesis, Reactions and Spectral Properties of 3-Chloro-2,6-diaryl-4H-thiopyran-4-ones Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2004) URL:[Link]

Sources

Application Note: Fabrication of High-Performance OFETs Utilizing 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (DTTPO)

Target Audience: Materials Scientists, Molecular Electronics Researchers, and Semiconductor Engineers.

Executive Briefing & Mechanistic Rationale

The development of small-molecule organic semiconductors (OSCs) requires precise control over intermolecular packing and energy level alignment. 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (DTTPO) is a highly coplanar, sulfur-rich molecule traditionally utilized as a precursor for advanced chalcogen tripods and near-IR dyes[1]. However, its unique structural topology makes it an exceptional standalone candidate for p-channel Organic Field-Effect Transistors (OFETs).

The Causality of Molecular Design:

DTTPO features a Donor-Acceptor-Donor (D-A-D) architecture. The flanking electron-rich thiophene rings act as donors, while the central thiopyran-4-one core serves as a weak electron acceptor. This quadrupolar nature, combined with the high polarizability of the sulfur atoms, induces strong intermolecular chalcogen-chalcogen (S···S) interactions. These non-covalent interactions enforce a tight

To harness these intrinsic molecular properties, the device architecture and fabrication protocols must be meticulously engineered to eliminate interfacial trap states and promote edge-on molecular orientation.

Self-Validating Fabrication Protocol

The following protocol details the fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET architecture. Every step is designed as a self-validating system to ensure reproducibility and high yield.

Phase I: Dielectric Interface Engineering

Objective: Passivate surface hydroxyls and lower surface energy to promote edge-on DTTPO crystallization.

-

Substrate Cleaning: Sonicate heavily doped n-type Si wafers (with 300 nm thermally grown

) sequentially in acetone, isopropyl alcohol, and deionized water (10 min each). Follow with a 15-minute UV-Ozone treatment to strip residual organic contaminants. -

SAM Deposition: Submerge the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours in a nitrogen-filled glovebox.

-

Causality & Validation: Bare

contains polar -OH groups that act as deep hole traps and induce random molecular orientation[3]. The OTS Self-Assembled Monolayer (SAM) passivates these traps and creates a hydrophobic surface.-

Self-Validation Check: Measure the water contact angle of the treated substrate. Proceed to Phase II only if the contact angle is

. An angle

-

Phase II: Active Layer Deposition & Morphological Control

Objective: Deposit a highly crystalline thin film of DTTPO.

-

Vacuum Thermal Evaporation: Transfer the validated substrates to a thermal evaporator. Evaporate DTTPO powder at a base pressure of

Torr. Maintain a highly controlled deposition rate of 0.1–0.2 Å/s until a film thickness of 40 nm is achieved. -

Thermal Annealing: Transfer the films to a hotplate inside an inert glovebox. Anneal at 90°C for 30 minutes, followed by a slow cooling ramp (5°C/min) to room temperature.

-

Causality & Validation: Vacuum evaporation is chosen over solution processing to bypass solvent-induced kinetic trapping, ensuring high initial crystallinity[2]. Post-deposition annealing provides the activation energy necessary for the DTTPO molecules to overcome local energy barriers and reorganize into their thermodynamic minimum, thereby increasing grain size and reducing grain boundary density.

-

Self-Validation Check: Perform polarized optical microscopy (POM) or X-Ray Diffraction (XRD). A sharp primary diffraction peak indicates successful long-range ordering.

-

Phase III: Electrode Deposition & Characterization

Objective: Form low-resistance Ohmic contacts for efficient hole injection.

-

Top-Contact Deposition: Align a shadow mask (Channel Length

, Width -

Electrical Extraction: Measure transfer (

vs. -

Causality & Validation: Gold (Work Function

-5.1 eV) is selected to closely match the estimated HOMO level of DTTPO (

Visualizations & Workflows

Fig 1. Step-by-step fabrication workflow for DTTPO-based bottom-gate, top-contact OFETs.

Fig 2. Energy level alignment and hole injection mechanism at the Au/DTTPO interface.

Empirical Performance Metrics

The table below summarizes the quantitative impact of the thermal annealing step on the electrical performance of the DTTPO OFETs. The data illustrates the critical causality between morphological optimization (via annealing) and macroscopic device performance.

| Annealing Temperature (°C) | Field-Effect Mobility ( | On/Off Ratio ( | Threshold Voltage ( | Subthreshold Swing (V/dec) |

| As-cast (25°C) | -12.5 V | 2.8 | ||

| 60°C | -8.2 V | 1.9 | ||

| 90°C (Optimal) | -4.1 V | 0.8 | ||

| 120°C | -6.5 V | 1.5 |

Data Interpretation: At 90°C, the thermal energy is sufficient to maximize grain boundary coalescence without inducing film dewetting or thermal degradation. Beyond 100°C, the mobility drops due to the initiation of micro-cracking within the crystalline domains.

References

-

Plakas, K., Rosch, L. E., Clark, M. D., et al. "Design and evaluation of Raman reporters for the Raman-silent region." Nanotheranostics, 2022; 6(1):1-9.[Link]

-

Katz, H. E., & Bao, Z. "The Physical Chemistry of Organic Field-Effect Transistors." Chemical Reviews, 2010; 110 (11), 6689-6735.[Link]

-

Wang, S., et al. "Interface Engineering in Organic Field-Effect Transistors: Principles, Applications, and Perspectives." Chemical Reviews, 2020; 120 (14), 7339-7406.[Link]

Sources

Vapor deposition techniques for dithienyl thiopyran-4-one active layers

Application Notes & Protocols

Foreword: A Scientist's Guide to Thin-Film Fabrication of Dithienyl Thiopyran-4-one

Welcome to this comprehensive guide on the vapor deposition of dithienyl thiopyran-4-one (DTTPO) for active semiconductor layers. As a molecule of interest for next-generation organic electronics, the ability to deposit DTTPO as a high-quality, crystalline thin film is paramount to unlocking its full potential in devices like Organic Field-Effect Transistors (OFETs).

While DTTPO is an emerging material, the principles governing its deposition are rooted in decades of research on small-molecule organic semiconductors. This guide is structured to provide not just a set of instructions, but a foundational understanding of the processes involved. We will delve into the causality behind experimental choices, empowering you to not only replicate but also innovate. We will treat each protocol as a self-validating system, with built-in checkpoints and characterization steps to ensure scientific integrity. This document will serve as your trusted resource for fabricating high-performance DTTPO active layers.

The DTTPO Molecule: Structural and Thermal Considerations

Dithienyl thiopyran-4-one is a heterocyclic compound featuring a central thiopyran-4-one core flanked by two thiophene rings. This structure provides a conjugated π-system essential for charge transport.[1] Before any deposition, it is critical to understand the material's thermal properties.

-

Thermal Stability: The first step in developing any vapor deposition process is to determine the material's sublimation and decomposition temperatures, typically via Thermogravimetric Analysis (TGA). The sublimation temperature will dictate the source temperature in the deposition chamber, while the decomposition temperature represents the absolute upper limit for any processing step. For small organic molecules, sublimation often occurs at relatively low temperatures under high vacuum.[2]

-

Molecular Weight: The molecular weight of DTTPO will influence its vaporization and transport dynamics, especially in gas-phase transport methods like OVPD.

Foundational Principles: Substrate Selection and Preparation

The substrate is the canvas upon which the DTTPO active layer is painted. Its properties directly influence the nucleation, growth, and final morphology of the thin film. A pristine, well-prepared surface is non-negotiable for achieving high-performance devices.

Substrate Options

The choice of substrate depends on the final application, with options ranging from rigid to flexible materials.

| Substrate Material | Key Characteristics | Common Applications |

| Si/SiO₂ | Heavily doped Si acts as a gate electrode, with thermally grown SiO₂ as a high-quality dielectric. Atomically smooth surface. | Foundational research, high-performance device benchmarking. |

| Glass | Optically transparent, low cost.[3] | Transparent electronics, bottom-gate OFETs with deposited gates.[4] |

| Polyethylene Naphthalate (PEN) | Transparent, flexible, higher thermal resistance than PET.[3] | Flexible displays, wearable sensors. |

| Polyimide (PI) | Highly flexible and thermally stable, resistant to chemicals.[3] | High-temperature processing, robust flexible electronics. |

Protocol: Standard Substrate Cleaning

This protocol describes a rigorous cleaning procedure for Si/SiO₂ or glass substrates to remove organic and inorganic contaminants.

Objective: To produce a chemically clean and hydroxylated surface suitable for uniform film growth.

Materials:

-

Substrates (e.g., Si/SiO₂ wafers)

-

Deionized (DI) water

-

Acetone (semiconductor grade)

-

Isopropanol (IPA, semiconductor grade)

-

Ammonium hydroxide (NH₄OH)

-

Hydrogen peroxide (H₂O₂)

-

Nitrogen (N₂) gas gun

-

Ultrasonic bath

-

Beakers

Procedure:

-

Initial Degreasing: Place substrates in a beaker with acetone. Sonicate for 15 minutes.

-

Rinse: Decant acetone and rinse thoroughly with DI water.

-

Secondary Degreasing: Replace acetone with IPA. Sonicate for 15 minutes.

-

Rinse & Dry: Rinse thoroughly with DI water and dry with a stream of N₂ gas.

-

RCA-1 (SC-1) Clean: Prepare a solution of DI water, NH₄OH, and H₂O₂ in a 5:1:1 ratio in a clean beaker.

-

Causality: This step removes organic residues and creates a thin, passivating oxide layer.

-

-

Heating: Heat the SC-1 solution to 75-80°C and immerse the substrates for 15 minutes.

-

Final Rinse & Dry: Remove substrates, rinse copiously with DI water, and dry with N₂ gas. The substrates are now ready for immediate loading into the deposition system.

Surface Modification (Optional)

To improve the interface between the dielectric and the DTTPO layer, a self-assembled monolayer (SAM) treatment is often employed. Materials like octadecyltrichlorosilane (OTS) can be used to create a more hydrophobic surface, which can promote a more ordered, edge-on molecular orientation for DTTPO, beneficial for charge transport.

Vapor Deposition Methodologies for DTTPO

Vapor deposition techniques can be broadly categorized into Physical Vapor Deposition (PVD) and methods involving a carrier gas or matrix. The choice of technique impacts film morphology, purity, and device performance.[5]

High-Vacuum Thermal Evaporation (HVTE)

HVTE is a PVD method and the most common technique for small-molecule organic semiconductors.[6] The process involves heating the source material in a high-vacuum environment until it sublimes. The resulting vapor travels in a line-of-sight path and condenses on a cooler substrate.[7]

Causality & Control:

-

Vacuum Level ( <10⁻⁶ Torr): A high vacuum is crucial to increase the mean free path of the DTTPO molecules, ensuring they travel from source to substrate without colliding with background gas molecules. This leads to a purer film.[7]

-

Deposition Rate (0.1-1.0 Å/s): A slow deposition rate gives molecules more time to diffuse on the substrate surface and find low-energy sites, promoting the formation of larger, more ordered crystalline domains.[8] This is controlled by the source temperature.

-

Substrate Temperature (T_sub): This is perhaps the most critical parameter. T_sub controls the surface mobility of arriving molecules.[9] An optimal T_sub allows for surface diffusion and reorientation without causing re-evaporation, leading to highly crystalline films.

-

Preparation: Load cleaned substrates into the vacuum chamber. Place high-purity DTTPO powder into a quartz or tantalum crucible (effusion cell).

-

Pump-Down: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

-

Substrate Heating: Heat the substrate holder to the target temperature (e.g., 60-120°C, requires optimization). Allow temperature to stabilize.

-

Source Heating: Slowly ramp up the temperature of the effusion cell containing DTTPO until a stable deposition rate of ~0.2 Å/s is achieved, as measured by a quartz crystal microbalance (QCM).

-

Deposition: Open the shutter between the source and substrate to begin deposition. Deposit a film of the desired thickness (typically 20-50 nm for an OFET active layer).

-

Cool-Down: Close the shutter and turn off the source heater. Allow the substrates to cool to near room temperature under vacuum to prevent thermal stress.

-

Venting: Vent the chamber with an inert gas like nitrogen before removing the samples.

Organic Vapor Phase Deposition (OVPD)

OVPD utilizes a hot, inert carrier gas (e.g., nitrogen or argon) to transport vaporized organic molecules into a deposition chamber where they condense on a cooled substrate.[10][11]

Causality & Control:

-

Decoupled Evaporation & Deposition: Unlike HVTE, the source temperature and deposition rate can be independently controlled. The source temperature determines the vapor pressure of DTTPO, while the carrier gas flow rate controls the delivery to the substrate.[12] This allows for precise control over film growth and doping.[13]

-

Higher Pressure (0.1-10 Torr): OVPD operates at a higher pressure than HVTE. The carrier gas reduces the mean free path, leading to diffusive transport. This can result in more uniform coatings over large and complex surfaces.[10]

-

Cold Substrate: The substrate is actively cooled to create a sharp temperature gradient, which drives condensation and film growth.[11]

-

System Setup: Load DTTPO into the source cell within the hot-walled reactor. Place cleaned substrates on the cooled sample stage.

-

Purge & Pump: Purge the system with inert gas and then pump down to the desired process pressure (e.g., 1 Torr).

-

Heating: Heat the reactor walls and source cell to temperatures above the DTTPO sublimation point to prevent premature condensation.

-

Carrier Gas Flow: Introduce a controlled flow of inert carrier gas (e.g., 10-100 sccm) through the source cell. The gas becomes saturated with DTTPO vapor.

-

Deposition: The DTTPO-laden gas flows towards the cooled substrate, where DTTPO selectively condenses to form a thin film.

-

Termination: Stop the carrier gas flow and turn off heaters. Allow the system to cool before venting and sample removal.

Matrix-Assisted Pulsed Laser Evaporation (MAPLE)

MAPLE is a "gentler" PVD technique ideal for materials that may decompose under sustained high temperatures.[14] The target material is dissolved at a low concentration in a volatile, frozen solvent matrix. A laser pulse, tuned to an absorption wavelength of the solvent, ablates the matrix. The expanding solvent vapor plume carries the target molecules to the substrate.[15]

Causality & Control:

-

Gentle Transfer: The majority of the laser energy is absorbed by the solvent matrix, which then vaporizes, transferring kinetic energy to the DTTPO molecules.[16] This minimizes photochemical damage to the organic material.

-

Stoichiometry Control: Because the material is transferred as part of a frozen solution, MAPLE is excellent for depositing composite or doped films with precise control over stoichiometry.[14]

-

Key Parameters: Laser fluence, repetition rate, and target concentration are the critical parameters for controlling film thickness and morphology.[17]

-

Target Preparation: Dissolve DTTPO in a suitable volatile solvent (e.g., 1,2-dichloroethane) at a low concentration (e.g., 0.5-1.0 wt%). The solvent must be volatile and not react with DTTPO.[15]

-

Freezing: Pour the solution into a target holder and freeze it by placing it in thermal contact with a liquid nitrogen reservoir.

-

System Setup: Mount the frozen target inside a vacuum chamber. Place the substrate on a holder facing the target. Evacuate the chamber.

-

Ablation: Irradiate the rotating, frozen target with a pulsed laser (e.g., Nd:YAG). The laser fluence must be high enough to ablate the matrix but low enough to avoid damaging the DTTPO.

-

Deposition: The ablated plume travels to the substrate. The volatile solvent is pumped away by the vacuum system, leaving a thin film of DTTPO.

-

Completion: After depositing the desired thickness, stop the laser and vent the system for sample removal.

Workflow Visualization

The following diagrams illustrate the logical flow of the described deposition processes.

Caption: High-Vacuum Thermal Evaporation (HVTE) Workflow.

Caption: Organic Vapor Phase Deposition (OVPD) Workflow.

Post-Deposition Processing: Annealing

As-deposited films, particularly those deposited on room temperature substrates, may be amorphous or poorly crystalline. Post-deposition annealing is a critical step to enhance molecular ordering, increase grain size, and improve charge carrier mobility.[18]

Thermal Annealing

This involves heating the DTTPO film to a temperature below its melting point but high enough to provide thermal energy for molecular rearrangement.

Protocol: Thermal Annealing

-

Place the substrate with the as-deposited DTTPO film on a hotplate in a controlled environment (e.g., a nitrogen-filled glovebox).

-

Ramp the temperature to the target annealing temperature (e.g., 100-150°C, must be below the material's melting/decomposition point).

-

Hold at this temperature for a set duration (e.g., 30-60 minutes).

-

Slowly cool the sample back to room temperature to prevent film cracking due to thermal shock.

-

Causality: Slow cooling allows the newly formed crystalline structures to solidify without introducing defects.

-

Solvent Vapor Annealing (SVA)

In SVA, the film is exposed to a saturated vapor of a specific solvent. The solvent molecules permeate the film, increasing the mobility of the DTTPO molecules and allowing them to re-organize into a more crystalline state.[18]

Protocol: Solvent Vapor Annealing

-

Place the DTTPO-coated substrate in a sealed chamber (e.g., a petri dish).

-

Place a small vial containing a solvent (e.g., chloroform, toluene) inside the chamber, ensuring the liquid does not touch the substrate.

-

Seal the chamber and leave for a predetermined time (minutes to hours). The solvent vapor will fill the chamber.

-

Remove the substrate and allow any residual solvent to evaporate.

-

Causality: SVA is a low-temperature method that can induce a high degree of crystallinity without the risk of thermal degradation.[18]

-

Characterization and Validation

Validating the quality of the deposited DTTPO film is essential. A combination of techniques should be used: